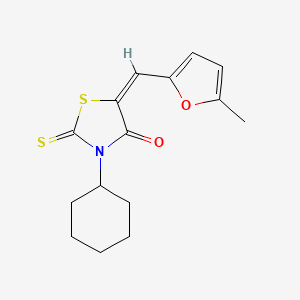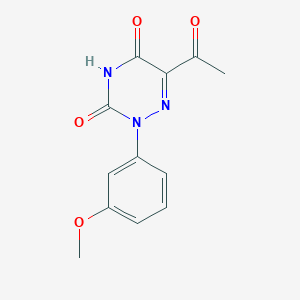![molecular formula C24H24N4OS B2935534 2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226436-90-3](/img/no-structure.png)
2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H24N4OS and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Activity Against Cancer Cell Lines
A series of derivatives similar to the queried compound have been synthesized and tested for their antiproliferative effects against human cancer cell lines. For instance, derivatives have shown promising activity against multiple cancer cell lines, with some compounds indicating potential as anticancer agents warranting further investigation (Mallesha et al., 2012).
Antimicrobial Activity
Compounds structurally related to the queried chemical have been evaluated for their antimicrobial properties. New dithiocarbamate derivatives bearing thiazole and benzothiazole rings, which share a core structure with the target compound, have demonstrated significant antimicrobial activity against various microorganism strains (Yurttaş et al., 2016).
Anti-Angiogenic and DNA Cleavage Activities
Novel derivatives have been synthesized and assessed for their ability to inhibit in vivo angiogenesis using the chick chorioallantoic membrane model. Additionally, these compounds have shown DNA cleavage abilities, suggesting their potential as anticancer agents through anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Synthesis and Pharmacological Properties
The synthesis of related compounds has led to the identification of new antiemetic agents among a series of 4-piperazinopyrimidines, demonstrating a broad range of pharmacological properties, including tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects (Mattioda et al., 1975).
Anti-Inflammatory and Analgesic Activities
Research has been conducted on ibuprofen analogs incorporating piperazine and related structures, showing potent anti-inflammatory and analgesic activities, which indicates the therapeutic potential of these compounds in managing inflammation and pain (Rajasekaran et al., 1999).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of the thieno[3,2-d]pyrimidine ring system followed by the introduction of the piperazine and phenyl groups.", "Starting Materials": [ "2-amino-4-methylthiophene", "ethyl acetoacetate", "3-methylbenzaldehyde", "3-methylphenylpiperazine", "phenylacetic acid", "thionyl chloride", "sodium hydroxide", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-methylthiophene by reacting ethyl acetoacetate with thionyl chloride and sodium hydroxide.", "Step 2: Synthesis of 2-(4-methylthiophen-2-yl)acetonitrile by reacting 2-amino-4-methylthiophene with acetic anhydride and sodium bicarbonate.", "Step 3: Synthesis of 2-(4-methylthiophen-2-yl)acetic acid by hydrolyzing 2-(4-methylthiophen-2-yl)acetonitrile with hydrochloric acid.", "Step 4: Synthesis of 2-(4-methylthiophen-2-yl)acetyl chloride by reacting 2-(4-methylthiophen-2-yl)acetic acid with thionyl chloride.", "Step 5: Synthesis of 2-(4-methylthiophen-2-yl)-4-phenylthieno[3,2-d]pyrimidin-4(3H)-one by reacting 2-(4-methylthiophen-2-yl)acetyl chloride with phenylacetic acid and 2-amino-4-methylthiophene in the presence of magnesium sulfate and diethyl ether.", "Step 6: Synthesis of 2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one by reacting 2-(4-methylthiophen-2-yl)-4-phenylthieno[3,2-d]pyrimidin-4(3H)-one with 3-methylbenzaldehyde and 3-methylphenylpiperazine in the presence of sodium borohydride, acetic acid, and ethanol." ] } | |
| 1226436-90-3 | |
Fórmula molecular |
C24H24N4OS |
Peso molecular |
416.54 |
Nombre IUPAC |
2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H24N4OS/c1-16-7-6-10-19(13-16)28-12-11-27(14-17(28)2)24-25-21-20(18-8-4-3-5-9-18)15-30-22(21)23(29)26-24/h3-10,13,15,17H,11-12,14H2,1-2H3,(H,25,26,29) |
Clave InChI |
OCPSQZDYNHXNCQ-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxa-8-thiaspiro[4.5]decan-4-one 8,8-dioxide](/img/structure/B2935455.png)
![5-Oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid](/img/structure/B2935456.png)
![methyl 2-(2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamido)benzoate](/img/structure/B2935457.png)
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2935459.png)
![2-Chloro-1-[7-(dimethylamino)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one](/img/structure/B2935461.png)
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2935462.png)



![2-Methylpropyl 4-[4-(prop-2-enoylamino)benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2935471.png)
![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2935472.png)
![2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2935473.png)

